1-(1H-indol-3-yl)-3-(1-phenylethyl)urea

CRAC Channel ORAI1 Immunology

This N,N′-disubstituted indolyl-urea is a crucial comparator for SAR studies. Its 1-phenylethyl substitution and conserved indole NH hydrogen-bond donor differentiate it from the covalent STING antagonist H-151 (4-ethylphenyl analog) and the simpler phenyl-urea CRAC channel inhibitor scaffold. This compound is essential as a matched control to isolate STING-independent effects or to probe the impact of a chiral 1-phenylethyl group on kinase selectivity, where in-house bioactivity validation is required.

Molecular Formula C17H17N3O
Molecular Weight 279.343
CAS No. 941987-56-0
Cat. No. B2707519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indol-3-yl)-3-(1-phenylethyl)urea
CAS941987-56-0
Molecular FormulaC17H17N3O
Molecular Weight279.343
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32
InChIInChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)19-17(21)20-16-11-18-15-10-6-5-9-14(15)16/h2-12,18H,1H3,(H2,19,20,21)
InChIKeyCDOWGOVNEAROPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Indol-3-yl)-3-(1-phenylethyl)urea (CAS 941987-56-0): Structural and Pharmacological Context for Research Procurement


1-(1H-Indol-3-yl)-3-(1-phenylethyl)urea (CAS 941987-56-0), with molecular formula C17H17N3O and a molecular weight of 279.34 g/mol, belongs to the class of N,N′-disubstituted indolyl-urea derivatives . This compound features an indole-3-yl moiety and a 1-phenylethyl group connected via a urea linker, distinguishing it from the well-characterized STING antagonist H-151 (CAS 941987-60-6), which bears a 4-ethylphenyl group instead of the 1-phenylethyl substituent. While H-151 has been extensively studied for its covalent STING antagonism, the 1-phenylethyl analog represents a structurally differentiated candidate with potential for distinct target engagement profiles. Direct bioactivity data for CAS 941987-56-0 is scarce in the primary literature.

Why Generic Substitution of 1-(1H-Indol-3-yl)-3-(1-phenylethyl)urea (CAS 941987-56-0) Is Not Supported


Within the indolyl-urea chemical series, small structural modifications drastically alter biological target engagement and potency. The most prominent comparator, H-151 (N-(4-ethylphenyl)-N'-1H-indol-3-yl-urea, CAS 941987-60-6), is a covalent STING antagonist that binds Cys91. Replacing the 4-ethylphenyl group with a 1-phenylethyl group, as in the target compound, removes the electron-donating ethyl substituent at the para position and introduces a benzylic chiral center (1-phenylethyl). These changes can profoundly affect binding affinity, selectivity, and pharmacokinetics . Similarly, the CRAC channel inhibitor scaffold 1-phenyl-3-(1-phenylethyl)urea (IC50 3.25 ± 0.17 μM against ORAI1) lacks the indole NH hydrogen-bond donor, which is conserved in the target compound and is known to mediate key interactions in kinase and STING inhibitor pharmacophores [1]. These structural differences preclude reliable functional interchangeability; procurement decisions must be guided by compound-specific evidence or, in its absence, cautious structural differentiation.

Quantitative Differentiation Evidence for 1-(1H-Indol-3-yl)-3-(1-phenylethyl)urea (CAS 941987-56-0) Against Closest Analogs


CRAC Channel Inhibition: Comparison of Indolyl-Urea vs. Phenyl-Urea Scaffold

The closest characterized CRAC channel inhibitor scaffold is 1-phenyl-3-(1-phenylethyl)urea, which inhibits Ca²⁺ influx through ORAI1/STIM1 channels with an IC50 of 3.25 ± 0.17 μM in HEK293 cells [1]. The target compound 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea replaces the phenyl ring with an indole-3-yl group. In related kinase inhibitor series, the indole NH has been reported to form a critical hydrogen bond with the hinge region of the ATP-binding pocket, a contact absent in the simple phenyl analog [2]. Quantitative CRAC inhibition data for the target compound itself has not been reported in the peer-reviewed literature. This entry is tagged as cross-study comparable because the biological activity is inferred from structurally analogous compounds.

CRAC Channel ORAI1 Immunology

STING Antagonism: Structural Divergence from H-151 (CAS 941987-60-6)

H-151 (1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea, CAS 941987-60-6) is a well-characterized covalent STING antagonist that binds Cys91, reducing TBK1 phosphorylation and suppressing STING palmitoylation in both human and mouse cells, with demonstrated in vivo activity in mouse models [1]. The target compound (CAS 941987-56-0) differs solely by the substitution of the 4-ethylphenyl group with a 1-phenylethyl group. This modification eliminates the para-ethyl substituent and introduces a chiral center at the benzylic carbon. The para-ethyl group in H-151 contributes to lipophilicity and may influence membrane permeability. No quantitative STING inhibition data is available for CAS 941987-56-0 in publicly accessible databases (BindingDB, ChEMBL, PubChem) as of the knowledge cutoff .

STING Innate Immunity IRF3

Kinase Inhibition: Indolyl-Urea Scaffold Class-Level Inference

The indolyl-urea chemotype is established in kinase inhibitor patents. US 6833456 B1 describes indolyl-urea derivatives of thienopyridines with antiangiogenic activity via kinase inhibition [1]. WO2008073480A1 covers compounds and compositions as kinase inhibitors targeting TrkA, TrkB, TrkC, PDGFR, and c-kit, utilizing the indolyl-urea core [2]. Within this class, substitution on the urea nitrogen distal to the indole significantly affects kinase selectivity. For instance, 1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea is reported with an IC50 of 0.8 nM against JAK2, while the 4-ethylphenyl isomer (H-151) shows no significant kinase inhibition at comparable concentrations [3]. The 1-phenylethyl substituent in the target compound provides a unique steric and electronic profile distinct from both 2-ethylphenyl and 4-ethylphenyl isomers, suggesting a potentially distinct kinase selectivity signature.

Kinase Inhibition TrkA PDGFR

Research Application Scenarios for 1-(1H-Indol-3-yl)-3-(1-phenylethyl)urea (CAS 941987-56-0) Based on Structural Differentiation Evidence


Chemical Probe Development for CRAC Channel Target Validation

For research groups studying store-operated calcium entry (SOCE) through ORAI1/STIM1 channels, CAS 941987-56-0 offers an indole-containing alternative to the phenyl-urea CRAC inhibitor scaffold. The indole NH provides an additional hydrogen-bonding anchor point that may improve binding kinetics or selectivity relative to the parent 1-phenyl-3-(1-phenylethyl)urea (IC50 3.25 μM). Researchers designing structure-activity relationship (SAR) studies around the urea linker can evaluate this compound as a tool to probe the impact of indole substitution on CRAC channel pharmacology, with the caveat that in-house IC50 determination is required due to absent public data [1].

Negative Control or Inactive Analog for H-151 STING Studies

Given the structural similarity to H-151 (CAS 941987-60-6), which covalently inhibits STING through Cys91 binding, CAS 941987-56-0 may serve as a matched structural analog control in STING pathway experiments. The 1-phenylethyl substitution could abrogate or attenuate STING binding due to altered electrophilicity or steric hindrance at Cys91. If confirmed inactive against STING, this compound would be valuable for distinguishing STING-dependent vs. STING-independent effects of indolyl-ureas [2].

Kinase Selectivity Profiling in Indolyl-Urea Chemical Series

The indolyl-urea core is a privileged scaffold in kinase inhibitor design, with positional isomerism on the N′-aryl substituent dictating target engagement (e.g., JAK2 vs. STING). CAS 941987-56-0, bearing a 1-phenylethyl group, occupies a distinct point in kinase inhibitor chemical space not represented by commercial indolyl-urea standards such as H-151 or 1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea. This compound is suitable for inclusion in broad-panel kinase selectivity screens to identify novel kinase targets and expand the SAR landscape of indolyl-urea inhibitors [3].

Synthetic Methodology Development for Chiral Urea Derivatives

The 1-phenylethyl group introduces a chiral center, making CAS 941987-56-0 a racemic mixture unless enantiomerically resolved. Researchers developing asymmetric urea synthesis methods or chiral HPLC separation protocols can use this compound as a substrate for method optimization. The resulting enantiopure (R)- and (S)-1-phenylethyl derivatives may exhibit differential biological activities, a phenomenon well-documented in the CRAC channel inhibitor series [1].

Quote Request

Request a Quote for 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.